

Spectroscopic Analysis of N-Ethylpyrrolidinones: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Ethylpyrrolidin-3-one**

Cat. No.: **B178088**

[Get Quote](#)

An important clarification regarding the target compound: Initial searches for spectroscopic data on **1-Ethylpyrrolidin-3-one** did not yield specific experimental spectra (NMR, IR, MS) in publicly accessible databases. While the chemical structure is recognized and has a registered CAS number (102153-86-6), detailed characterization data is not readily available in scientific literature.^[1] This suggests that **1-Ethylpyrrolidin-3-one** is a less common isomer or may have limited commercial and research applications compared to its structural isomer, 1-Ethyl-2-pyrrolidinone.

Therefore, this technical guide will focus on the comprehensive spectroscopic data available for the closely related and well-documented compound, 1-Ethyl-2-pyrrolidinone (also known as N-Ethyl-2-pyrrolidone or NEP). This information is highly relevant for researchers, scientists, and drug development professionals working with N-substituted pyrrolidinone scaffolds.

Spectroscopic Data of 1-Ethyl-2-pyrrolidinone

The following sections provide a summary of the key spectroscopic data for 1-Ethyl-2-pyrrolidinone, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 1-Ethyl-2-pyrrolidinone are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.39	q	2H	-N-CH ₂ -CH ₃
~3.34	t	2H	-N-CH ₂ -CH ₂ -C=O
~2.36	t	2H	-CH ₂ -CH ₂ -C=O
~2.03	m	2H	-N-CH ₂ -CH ₂ -CH ₂ -
~1.12	t	3H	-CH ₂ -CH ₃

Data obtained in CDCl₃ at 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

Chemical Shift (ppm)	Assignment
~174.5	C=O
~49.5	-N-CH ₂ -CH ₂ -C=O
~41.5	-N-CH ₂ -CH ₃
~30.5	-CH ₂ -CH ₂ -C=O
~18.0	-N-CH ₂ -CH ₂ -CH ₂ -
~12.5	-CH ₂ -CH ₃

Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key IR absorption bands for 1-Ethyl-2-pyrrolidinone are presented below.

Table 3: Infrared (IR) Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970 - 2870	Strong	C-H stretching (alkyl)
~1680	Strong	C=O stretching (amide)
~1460	Medium	C-H bending (methylene)
~1290	Medium	C-N stretching

The spectrum is typically acquired from a neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for 1-Ethyl-2-pyrrolidinone

m/z	Relative Intensity	Assignment
113	High	[M] ⁺ (Molecular Ion)
98	Moderate	[M - CH ₃] ⁺
85	High	[M - C ₂ H ₄] ⁺
70	Moderate	[M - C ₂ H ₅ N] ⁺
56	High	[C ₃ H ₆ N] ⁺
42	High	[C ₂ H ₄ N] ⁺

Fragmentation patterns are typically obtained using Electron Ionization (EI).

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of 1-Ethyl-2-pyrrolidinone.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of 1-Ethyl-2-pyrrolidinone directly onto the center of the ATR crystal.
- Lower the press to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample.

- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

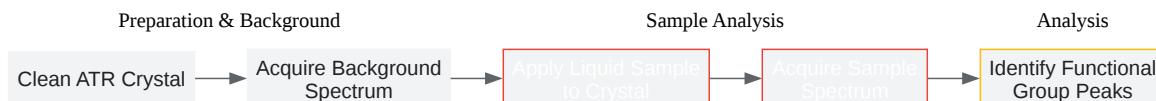
Mass Spectrometry (GC-MS Method)

Sample Preparation:

- Prepare a dilute solution of 1-Ethyl-2-pyrrolidinone in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the $\mu\text{g/mL}$ range).
- Transfer the final solution to a GC vial.

Data Acquisition:

- Inject a small volume (typically 1 μL) of the prepared sample into the Gas Chromatograph (GC).
- The sample is vaporized and separated based on its boiling point and interaction with the GC column.
- The separated compound elutes from the GC column and enters the Mass Spectrometer (MS).
- In the MS, the compound is ionized (typically by Electron Ionization - EI).
- The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.


Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-Ethylpyrrolidinones: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b178088#spectroscopic-data-of-1-ethylpyrrolidin-3-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com